3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine typically involves the introduction of fluorine atoms into an octan-1-amine backbone. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of specialized equipment to handle fluorine gas and other reactive intermediates is crucial for safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium hydroxide (NaOH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high-performance materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-N-(prop-2-en-1-yl)octan-1-amine stands out due to its specific fluorination pattern and the presence of a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
26577-69-5 |
---|---|
Molecular Formula |
C11H10F13N |
Molecular Weight |
403.18 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-N-prop-2-enyloctan-1-amine |
InChI |
InChI=1S/C11H10F13N/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2,25H,1,3-5H2 |
InChI Key |
QJKPQHXVJYXUFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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